molecular formula C10H16AsN B14680408 4-(Dimethylarsanyl)-N,N-dimethylaniline CAS No. 33733-72-1

4-(Dimethylarsanyl)-N,N-dimethylaniline

Cat. No.: B14680408
CAS No.: 33733-72-1
M. Wt: 225.16 g/mol
InChI Key: GYOZADVVGXIRPT-UHFFFAOYSA-N
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Description

4-(Dimethylarsanyl)-N,N-dimethylaniline is an organoarsenic compound that features both an arylamine and an arsine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylarsanyl)-N,N-dimethylaniline typically involves the reaction of dimethylarsine with N,N-dimethylaniline under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the arsine group. Common solvents used in this synthesis include toluene or dichloromethane, and the reaction is often catalyzed by a Lewis acid such as aluminum chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic nature of arsenic compounds.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylarsanyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:

    Oxidation: The arsine group can be oxidized to form arsenic oxides.

    Reduction: The compound can be reduced to form simpler arsenic-containing compounds.

    Substitution: The arylamine group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products

    Oxidation: Arsenic oxides and other oxidized arsenic species.

    Reduction: Simpler arsenic-containing compounds.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-(Dimethylarsanyl)-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organoarsenic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential use in developing arsenic-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylarsanyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The arsine group can form bonds with sulfur-containing biomolecules, disrupting their function. This can lead to the inhibition of enzymes and other proteins, affecting cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylarsanyl)aniline: Lacks the N,N-dimethyl groups, leading to different reactivity and applications.

    N,N-Dimethylaniline: Lacks the arsine group, resulting in different chemical properties and uses.

    Dimethylarsine: A simpler arsenic compound with distinct reactivity compared to 4-(Dimethylarsanyl)-N,N-dimethylaniline.

Uniqueness

This compound is unique due to the presence of both an arylamine and an arsine group, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

33733-72-1

Molecular Formula

C10H16AsN

Molecular Weight

225.16 g/mol

IUPAC Name

4-dimethylarsanyl-N,N-dimethylaniline

InChI

InChI=1S/C10H16AsN/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3

InChI Key

GYOZADVVGXIRPT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)[As](C)C

Origin of Product

United States

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